(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one: is an organic compound with the molecular formula C17H15ClO . It is a member of the chalcone family, which are compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its effects on cellular processes and signaling pathways.
Medicine:
- Explored for its potential use in the development of anti-inflammatory and anticancer drugs.
- Evaluated for its pharmacological activities and therapeutic potential.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific properties .
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings.
- Biological Activity: Variations in biological activity due to different substituents.
- Chemical Properties: Differences in melting points, boiling points, and solubility .
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNECZARGMACMRO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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